2-Bromo-9-([1,1'-biphenyl]-3-yl)carbazole
Overview
Description
2-Bromo-9-([1,1’-biphenyl]-3-yl)carbazole is an organic compound that belongs to the class of carbazole derivatives Carbazoles are nitrogen-containing heterocyclic compounds that have significant applications in various fields, including organic electronics, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9-([1,1’-biphenyl]-3-yl)carbazole typically involves the following steps:
Bromination of Carbazole: Carbazole is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine atom at the 2-position.
Suzuki Coupling Reaction: The brominated carbazole is then subjected to a Suzuki coupling reaction with a boronic acid derivative of biphenyl. This reaction is typically catalyzed by palladium and requires a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of 2-Bromo-9-([1,1’-biphenyl]-3-yl)carbazole follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-9-([1,1’-biphenyl]-3-yl)carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carbazole moiety can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF.
Major Products Formed
Substitution Products: Various substituted carbazole derivatives depending on the nucleophile used.
Oxidation Products: Oxidized carbazole derivatives with different oxidation states.
Reduction Products: Reduced carbazole derivatives with different hydrogenation levels.
Coupling Products: Complex carbazole-based structures formed through coupling reactions.
Scientific Research Applications
2-Bromo-9-([1,1’-biphenyl]-3-yl)carbazole has several scientific research applications, including:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electronic properties.
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design and development, particularly in anticancer and antimicrobial agents.
Materials Science: Utilized in the synthesis of advanced materials, such as conducting polymers and molecular wires, due to its unique structural and electronic properties.
Chemical Sensors: Employed in the development of chemical sensors for detecting various analytes, including gases and biomolecules.
Mechanism of Action
The mechanism of action of 2-Bromo-9-([1,1’-biphenyl]-3-yl)carbazole depends on its specific application:
In Organic Electronics: The compound acts as an electron donor or acceptor, facilitating charge transport and light emission in OLEDs and OPVs.
In Pharmaceuticals: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The bromine atom and biphenyl group play crucial roles in enhancing binding affinity and selectivity.
In Chemical Sensors: The compound undergoes specific interactions with analytes, leading to changes in its electronic or optical properties, which can be detected and measured.
Comparison with Similar Compounds
2-Bromo-9-([1,1’-biphenyl]-3-yl)carbazole can be compared with other similar compounds, such as:
2-Bromo-9-phenylcarbazole: Lacks the biphenyl group, resulting in different electronic properties and applications.
9-([1,1’-Biphenyl]-3-yl)carbazole:
2-Bromo-9-(4-methylphenyl)carbazole: Contains a methyl-substituted phenyl group, leading to variations in its chemical and physical properties.
The uniqueness of 2-Bromo-9-([1,1’-biphenyl]-3-yl)carbazole lies in the combination of the bromine atom and biphenyl group, which imparts distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
2-bromo-9-(3-phenylphenyl)carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN/c25-19-13-14-22-21-11-4-5-12-23(21)26(24(22)16-19)20-10-6-9-18(15-20)17-7-2-1-3-8-17/h1-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRTZTBYUWXHGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=CC=CC=C4C5=C3C=C(C=C5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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